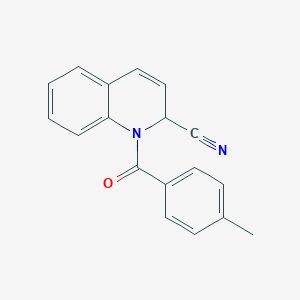
1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile, also known as MQC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MQC belongs to the class of quinoline derivatives and has been synthesized using different methods.
科学研究应用
1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been extensively studied for its potential applications in various fields. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been shown to selectively bind to copper ions and emit fluorescence, making it a promising candidate for use in metal ion sensors.
In addition, 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has also been investigated for its antibacterial and antifungal properties. Studies have shown that 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile exhibits significant activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
作用机制
The exact mechanism of action of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is not fully understood. However, it is believed that 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile binds to metal ions and forms a complex, which then leads to the emission of fluorescence. In addition, 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile may also interact with cellular components and disrupt their function, leading to its antibacterial and antifungal properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile exhibits low toxicity and does not cause significant adverse effects on cells or tissues. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile.
实验室实验的优点和局限性
One of the main advantages of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is its high selectivity for metal ions, making it a promising candidate for use in metal ion sensors. In addition, its antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents.
However, one of the limitations of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is its relatively low solubility in water, which may limit its use in certain applications. In addition, further studies are needed to fully understand its toxicity and potential side effects.
未来方向
There are several future directions for the research and development of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile. One direction is the development of new metal ion sensors using 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile as a fluorescent probe. Another direction is the investigation of its potential as an antimicrobial agent and the development of new drugs based on its structure.
Furthermore, studies are needed to fully understand its mechanism of action and its potential applications in other fields, such as cancer research and environmental monitoring.
Conclusion:
In conclusion, 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is a promising compound with potential applications in various fields. Its high selectivity for metal ions, antibacterial and antifungal properties, and low toxicity make it a promising candidate for the development of new sensors and drugs. Further studies are needed to fully understand its mechanism of action and its potential applications in other fields.
合成方法
1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile can be synthesized using different methods. One of the most common methods is the reaction of 4-methylbenzoyl chloride with 2-amino-1,2-dihydroquinoline in the presence of a base. The reaction yields 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile as a yellow solid with good yield and purity.
属性
分子式 |
C18H14N2O |
|---|---|
分子量 |
274.3 g/mol |
IUPAC 名称 |
1-(4-methylbenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c1-13-6-8-15(9-7-13)18(21)20-16(12-19)11-10-14-4-2-3-5-17(14)20/h2-11,16H,1H3 |
InChI 键 |
XDWWHAZSPYDPLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)






